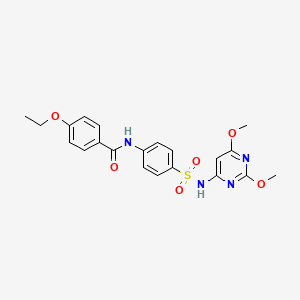

N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)-4-ethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

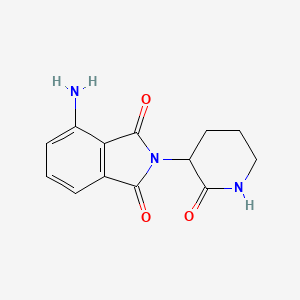

“N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)-4-ethoxybenzamide” is a chemical compound with the molecular formula C21H22N4O6S . It is a derivative of sulfadimethoxine .

Molecular Structure Analysis

The molecular structure of this compound was characterized by applying 1H-, 13C-NMR, EI–MS and HRFAB–MS spectroscopic techniques .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.4±0.1 g/cm3, a molar refractivity of 116.3±0.4 cm3, and a polar surface area of 137 Å2 . It also has 10 H bond acceptors, 2 H bond donors, and 9 freely rotating bonds .Scientific Research Applications

Rational Design and Synthesis

- Bioactive Conformation Analysis : A study on pyrimidinylthiobenzoates, which share a core structure with the compound , demonstrates the use of molecular docking, comparative molecular field analysis (CoMFA), comparative molecular similarity indices analysis (CoMSIA), and density functional theory (DFT) calculations to identify bioactive conformations. This approach helps in designing acetohydroxyacid synthase (AHAS) inhibitors, highlighting the compound's relevance in herbicide development and resistance understanding (He et al., 2007).

Interaction with Proteins

- Fluorescence Binding with Bovine Serum Albumin (BSA) : Research involving p-hydroxycinnamic acid derivatives of similar compounds investigated their interactions with BSA through fluorescence and UV–vis spectral studies, providing insights into the binding mechanisms and potential bioavailability of such compounds (Meng et al., 2012).

Antimicrobial Activity

- Sulfonamides with Antimicrobial Properties : A series of novel sulfonamides based on the core structure showed antimicrobial activity against various pathogens, including bacteria and Mycobacterium species. This research underscores the compound's utility in developing new antimicrobial agents (Krátký et al., 2012).

Material Science and Chemistry

- Nonlinear Optical Studies : The synthesis and characterization of related sulfonamide compounds have been explored for their nonlinear optical properties, providing valuable data for the development of optical materials (Shahid et al., 2018).

Radiolabelling and Imaging

- Radiolabelled Angiotensin II Antagonist : Although indirectly related, the development of radiolabelled compounds for receptor imaging exemplifies the broader applications of structurally similar compounds in medical diagnostics (Hamill et al., 1996).

Mechanism of Action

Target of Action

It’s known that this compound has significant anti-inflammatory potential .

Mode of Action

N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)-4-ethoxybenzamide inhibits zymosan-induced oxidative bursts from whole blood phagocytes and isolated polymorphonuclear cells . It also inhibits nitric oxide from lipopolysaccharide-induced J774.2 macrophages , indicating its in vitro anti-inflammatory efficacy.

Biochemical Pathways

The compound significantly downregulates the mRNA expression of inflammatory markers such as TNF-α, IL-1β, IL-2, IL-13, and NF-κB, which are elevated in zymosan-induced generalised inflammation . It also upregulates the expression of the anti-inflammatory cytokine IL-10 .

Result of Action

The compound’s action results in the inhibition of the oxidative burst and amelioration of inflammation in a mice model of zymosan-induced generalised inflammation . It has an immunomodulatory effect against generalised inflammatory response with non-toxicity both in vitro and in vivo .

Safety and Hazards

properties

IUPAC Name |

N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-ethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O6S/c1-4-31-16-9-5-14(6-10-16)20(26)22-15-7-11-17(12-8-15)32(27,28)25-18-13-19(29-2)24-21(23-18)30-3/h5-13H,4H2,1-3H3,(H,22,26)(H,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VROYKWGLNAFFNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=NC(=N3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,3-Dimethyl-1-[4-[(4-methylpiperazin-1-yl)methyl]benzoyl]piperidine-2-carbonitrile](/img/structure/B2972484.png)

![1,3-Dimethyl-5-[(3-methylphenyl)methyl]-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2972487.png)

![2-(3,4-dimethylphenyl)-5-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2972488.png)

![4-butyl-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2972495.png)

![methyl 4-[({4-phenyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]phenyl ether](/img/structure/B2972496.png)